REACTION_SMILES
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[Br:1][c:2]1[c:3]([N+:11]([O-:12])=[O:13])[c:4]([F:10])[c:5]([Br:9])[cH:6][c:7]1[F:8].[CH3:14][CH2:15][O:16][C:17]([CH3:18])=[O:19].[CH3:20][CH2:21][OH:22].[ClH:23].[Fe:24]>>[Br:1][c:2]1[c:3]([NH2:11])[c:4]([F:10])[c:5]([Br:9])[cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1c(F)c(Br)cc(F)c1Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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|
Type
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product
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Smiles
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Nc1c(F)c(Br)cc(F)c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |